molecular formula C17H14N2O7 B8263389 Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate

Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate

Cat. No.: B8263389
M. Wt: 358.3 g/mol
InChI Key: JQPBWZAECBQIKQ-WVKUQDAKSA-N
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Description

Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate is a compound of interest in various scientific disciplines due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate involves multi-step organic reactions A common synthetic route begins with the preparation of the lactam ring through cyclization reactions

Industrial Production Methods: While lab-scale synthesis provides detailed methods, industrial production may require modifications for scalability, efficiency, and safety. Common industrial methods include optimized reaction conditions for large-scale cyclization and carbonate formation. Catalysts and solvent systems are chosen to enhance reaction rates and yields, ensuring the process is economically viable.

Chemical Reactions Analysis

Types of Reactions: Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate undergoes various chemical reactions, including:

  • Oxidation and Reduction: Potential for redox reactions due to the presence of nitro and carbonyl groups.

  • Substitution: The nitrobenzyl group can undergo nucleophilic substitution reactions.

  • Hydrolysis: The carbonate ester can hydrolyze under acidic or basic conditions.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary, but often involve controlled temperature and pH to favor desired products.

Major Products Formed: Products depend on reaction type. For example, oxidation may yield carboxylic acids, while substitution could introduce new functional groups onto the benzyl ring.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules for research and industrial purposes.

Biology and Medicine: Potential applications include drug development, where its unique structure might interact with biological targets in novel ways. Studies may investigate its use as a pharmacophore in designing new therapeutic agents.

Industry: Beyond medicinal applications, it finds use in material science for creating advanced polymers or as a precursor in manufacturing specialized chemicals.

Mechanism of Action

Mechanism and Effects: The compound's mechanism of action involves interactions at the molecular level, particularly its ability to form stable complexes with biological macromolecules. The nitro group plays a key role in its reactivity, allowing it to participate in redox and nucleophilic substitution reactions.

Molecular Targets and Pathways: Research suggests it targets enzymes and receptors involved in cellular processes, potentially leading to therapeutic applications. Pathways influenced include oxidative stress pathways and metabolic cycles.

Comparison with Similar Compounds

Similar Compounds: Compounds like benzyl carbonate esters or other bicyclic lactams share structural similarities. Examples include methyl 4-nitrobenzyl carbonate and cyclized lactam derivatives.

Uniqueness: The specific configuration and functional groups of Rel-(3aR,4S,7R,7aS)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl (4-nitrobenzyl) carbonate confer unique chemical reactivity and potential biological activity, setting it apart from its analogs.

This compound exemplifies the intriguing interplay of structure and function in chemistry, opening doors to myriad scientific inquiries and applications.

Properties

IUPAC Name

[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl] (4-nitrophenyl)methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O7/c20-15-13-10-3-4-11(7-10)14(13)16(21)18(15)26-17(22)25-8-9-1-5-12(6-2-9)19(23)24/h1-6,10-11,13-14H,7-8H2/t10-,11+,13-,14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPBWZAECBQIKQ-WVKUQDAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)OC(=O)OCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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